Rotundine
Overview
Description
Rotundine, also known as l-enantiomer tetrahydroprotoberberine, is an organic alkaloid extracted from traditional Chinese medicinal plants such as Corydalis rhizoma and Stephania rotunda Lour . It has analgesic activity and is particularly suitable for insomnia patients with pain .
Molecular Structure Analysis
Rotundine is a tetrahydroprotoberberine diisoquinoline alkaloid with a molecular weight of 355.43 . Its molecular formula is C21H25NO4 .Physical And Chemical Properties Analysis
Rotundine appears as an off-white solid that is odorless and tasteless. It turns yellow under light and heat and should be protected from light and air. It is usually dissolved in chloroform, slightly soluble in ethanol or ether, insoluble in water, and soluble in dilute sulfuric acid .Scientific Research Applications
Specific Scientific Field
The specific scientific field for this application is Oncology , specifically colorectal cancer research .
Summary of the Application
Rotundine is an herbal medicine with anti-cancer effects . This study aimed to investigate the specific molecular mechanism of rotundine inhibition of colorectal cancer .
Methods of Application or Experimental Procedures
The effects of rotundine on the viability, migration, and invasion ability of SW480 cells were investigated using MTT and cell scratch assay . Changes in cell apoptosis were analyzed by flow cytometry . DEGs were detected by high-throughput sequencing after the action of rotundine on SW480 cells, and the DEGs were subjected to function enrichment analysis .
Results or Outcomes
Rotundine concentrations of 50 μM, 100 μM, 150 μM, and 200 μM inhibited the proliferation, migration, and invasion of SW480 cells in a time- and concentration-dependent manner . Rotundine does not induce SW480 cell apoptosis . High-throughput results showed that there were 385 DEGs in the SW480 group . And DEGs were associated with the Hippo signaling pathway .
Application in Pain Management
Specific Scientific Field
The specific scientific field for this application is Pain Management .
Summary of the Application
Rotundine is mainly used for the treatment of dull pain, dysmenorrhea and childbirth pain relief caused by internal medical diseases .
Methods of Application or Experimental Procedures
Rotundine has been widely used in clinical practice as tablets and injections .
Results or Outcomes
Its mechanism of action has nothing to do with opioid receptors, has no obvious addiction .
Application in Cardio-Cerebrovascular System
Specific Scientific Field
The specific scientific field for this application is Cardio-Cerebrovascular Medicine .
Summary of the Application
Rotundine has been found to have protective effects on the cardio-cerebrovascular system . It has an inhibitory effect on the injuries caused by cerebral ischemia and reperfusion and myocardial ischemia and reperfusion .
Methods of Application or Experimental Procedures
Application in Pain Management for Gastrointestinal and Hepatobiliary Disorders
Specific Scientific Field
The specific scientific field for this application is Gastroenterology and Hepatology .
Summary of the Application
Rotundine is used for pain induced by gastrointestinal and hepatobiliary disorders .
Methods of Application or Experimental Procedures
Rotundine is usually used in clinical practice as tablets and injections .
Results or Outcomes
Rotundine has potent effects on the central nervous system but has nothing to do with opioid receptors. Therefore, it has little addiction effects .
Application in Inflammation and Apoptosis Regulation
Specific Scientific Field
The specific scientific field for this application is Immunology and Cell Biology .
Summary of the Application
Rotundine has been found to have effects on the regulation of inflammation and inhibition of apoptosis .
Methods of Application or Experimental Procedures
Application in Sleep Aid
Specific Scientific Field
The specific scientific field for this application is Neurology and Sleep Medicine .
Summary of the Application
Rotundine has been used as an alternative to anxiolytic and sedative drugs of the benzodiazepine group . It helps with sleep, making it especially suitable for patients who cannot sleep because of pain and tension .
Methods of Application or Experimental Procedures
Rotundine is usually used in clinical practice as tablets .
Results or Outcomes
Rotundine has potent effects on the central nervous system but has nothing to do with opioid receptors. Therefore, it has little addiction effects .
Safety And Hazards
Rotundine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
Record name | Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020650 | |
Record name | (-)-S-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropalmatine | |
CAS RN |
483-14-7, 10097-84-4 | |
Record name | (-)-Tetrahydropalmatine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydropalmatine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12093 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-S-Tetrahydropalmatine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tetrahydropalmatine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROPALMATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.